molecular formula C14H10F3N3O2 B13218697 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13218697
M. Wt: 309.24 g/mol
InChI Key: ZLQILIVLYADCBM-UHFFFAOYSA-N
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Description

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity by influencing its electronic properties . The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a pyrazole ring with a trifluoromethyl group and an isoindole-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10F3N3O2

Molecular Weight

309.24 g/mol

IUPAC Name

2-[[1-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H10F3N3O2/c1-19-6-10(14(15,16)17)11(18-19)7-20-12(21)8-4-2-3-5-9(8)13(20)22/h2-6H,7H2,1H3

InChI Key

ZLQILIVLYADCBM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F

Origin of Product

United States

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